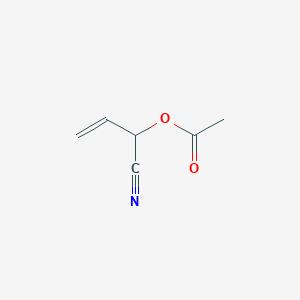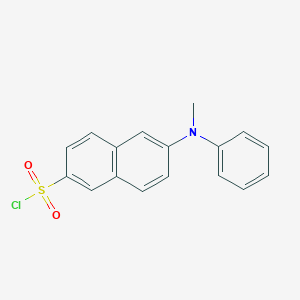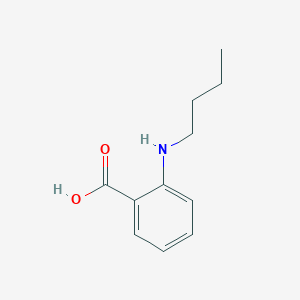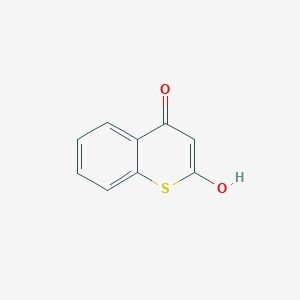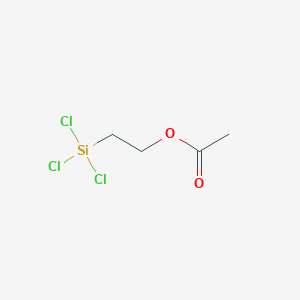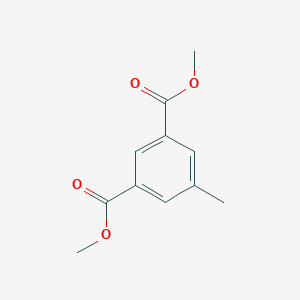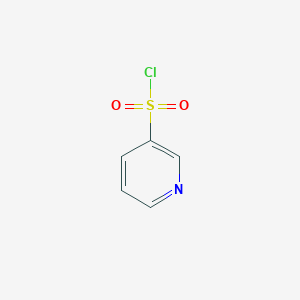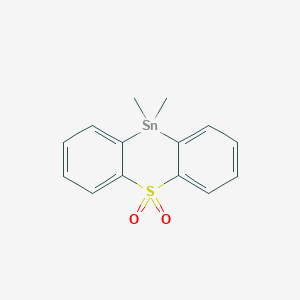
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been identified as a promising candidate for the development of new drugs and therapeutic agents due to its potent biological activities.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways and enzymes. It has been shown to inhibit the activity of several enzymes such as topoisomerase II, protein kinase C, and phospholipase A2. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Some of the major effects include:
1. Induction of Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase by inhibiting the activity of topoisomerase II.
2. Apoptosis Induction: this compound induces apoptosis in cancer cells by activating the caspase cascade and modulating the expression of various genes involved in apoptosis.
3. Inhibition of Inflammation: this compound inhibits the production of pro-inflammatory cytokines and enzymes by modulating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has several advantages and limitations for lab experiments. Some of the major advantages include:
1. Potent Biological Activities: this compound exhibits potent biological activities, making it an ideal candidate for the development of new drugs and therapeutic agents.
2. Easy Synthesis: this compound can be synthesized using simple and cost-effective methods.
3. Low Toxicity: this compound has been found to have low toxicity, making it a safe compound for use in lab experiments.
Some of the major limitations of this compound include:
1. Limited Solubility: this compound has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Lack of Clinical Trials: Despite the promising results obtained from preclinical studies, there are currently no clinical trials investigating the potential therapeutic applications of this compound.
Direcciones Futuras
There are several future directions for research on 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide. Some of the major directions include:
1. Development of New Drugs and Therapeutic Agents: this compound has shown promising results as a potential candidate for the development of new drugs and therapeutic agents. Further research is needed to investigate its efficacy and safety in clinical trials.
2. Mechanistic Studies: The mechanism of action of this compound is not fully understood. Future studies should focus on elucidating the molecular mechanisms underlying its biological activities.
3. Structure-Activity Relationship Studies: Structure-activity relationship studies can help identify the key structural features of this compound that are responsible for its biological activities. This information can be used to design more potent and selective analogs of the compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potent biological activities and potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs and therapeutic agents based on its unique properties.
Métodos De Síntesis
The synthesis of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide involves the reaction of phenothiazine with stannic chloride in the presence of a strong oxidizing agent such as hydrogen peroxide. The reaction proceeds via a radical mechanism, and the yield of the product can be improved by optimizing the reaction conditions. The purity of the product can be further enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has been extensively studied for its potential applications in various fields of scientific research. Some of the major areas of research include:
1. Anticancer Activity: this compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways.
2. Anti-inflammatory Activity: this compound has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
3. Antimicrobial Activity: this compound has been reported to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Propiedades
Número CAS |
17068-20-1 |
|---|---|
Fórmula molecular |
C14H14O2SSn |
Peso molecular |
365 g/mol |
Nombre IUPAC |
10,10-dimethylbenzo[b][1,4]benzothiastannine 5,5-dioxide |
InChI |
InChI=1S/C12H8O2S.2CH3.Sn/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h1-7,9H;2*1H3; |
Clave InChI |
WNFQYAKZKLRVAE-UHFFFAOYSA-N |
SMILES |
C[Sn]1(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C |
SMILES canónico |
C[Sn]1(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C |
Otros números CAS |
17068-20-1 |
Sinónimos |
10H-Phenothiastannin,10,10-dimethyl-5,5-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



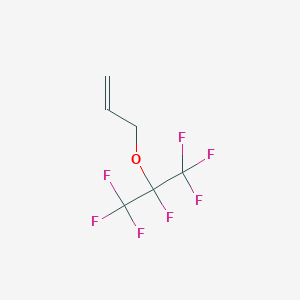
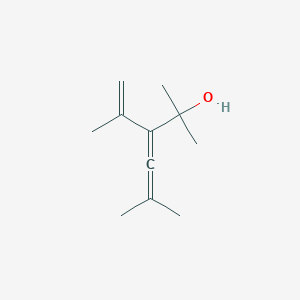
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

